

CDN1163: A Technical Guide to its Role in Alleviating Endoplasmic Reticulum Stress

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Compound of Interest

Compound Name: CDN1163

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Abstract

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and calcium homeostasis. Perturbations in its function lead to ER stress, a condition implicated in a myriad of diseases including neurodegenerative disorders, diabetes, and cardiovascular conditions. A promising therapeutic strategy involves the activation of the Sarco/Endoplasmic Reticulum Ca^{2+} -ATPase (SERCA) pump to restore calcium balance. This technical guide provides an in-depth overview of **CDN1163**, a small molecule allosteric activator of SERCA2, and its role in the reduction of ER stress. We will delve into its mechanism of action, present quantitative data from key studies, detail experimental protocols, and visualize the associated signaling pathways and workflows.

Introduction to CDN1163 and Endoplasmic Reticulum Stress

The Unfolded Protein Response (UPR) is a cellular stress response to an accumulation of unfolded or misfolded proteins in the lumen of the endoplasmic reticulum. Chronic ER stress, however, can overwhelm the UPR's adaptive capacity, leading to apoptosis. A key contributor to ER stress is the dysregulation of calcium homeostasis, often due to impaired function of the SERCA pump, which is responsible for pumping calcium from the cytosol into the ER lumen.

CDN1163 is a potent, cell-permeable, allosteric activator of SERCA2. By enhancing SERCA2 activity, **CDN1163** helps to replenish ER calcium stores, thereby alleviating ER stress and protecting cells from apoptosis.[1][2] Preclinical studies have demonstrated its therapeutic potential in various disease models, including Alzheimer's disease, Parkinson's disease, and diabetes.[3]

Mechanism of Action: Restoring Calcium Homeostasis

CDN1163 acts by directly binding to SERCA2 and inducing a conformational change that enhances its ATPase activity, leading to increased calcium uptake into the ER. This restoration of ER calcium levels is central to its therapeutic effects. The replenished calcium stores facilitate the proper functioning of calcium-dependent chaperones involved in protein folding, thus reducing the load of unfolded proteins and mitigating the UPR.

Quantitative Data on ER Stress Marker Reduction

The efficacy of **CDN1163** in reducing ER stress has been quantified across various studies by measuring the expression levels of key UPR markers. The following tables summarize these findings.

Table 1: In Vivo Studies on **CDN1163** and ER Stress Markers

Model	CDN1163 Dose & Regimen	ER Stress Marker	Result	p-value	Reference
Rat (MCAO)	10 mg/kg, i.p.	PDI	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	BiP	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	p-IRE1 α	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	XBP1s	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	p-PERK	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	p-eIF2 α	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	ATF4	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	ATF6	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	CHOP	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	Bax	Significant Decrease	< 0.01	[1]
Rat (MCAO)	10 mg/kg, i.p.	Bcl-2	Significant Increase	< 0.05	[1]
ob/ob Mice	Not Specified	BiP	Significant Decrease	Not Specified	[2]
ob/ob Mice	Not Specified	p-PERK	Significant Decrease	Not Specified	[2]

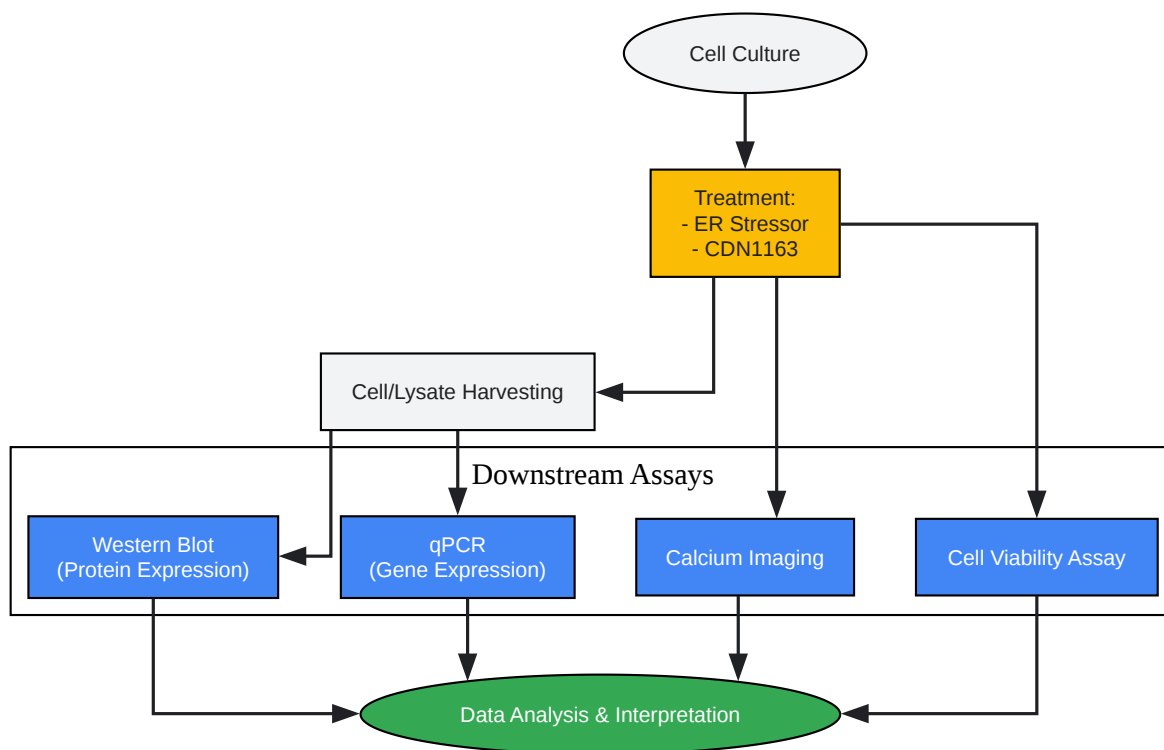
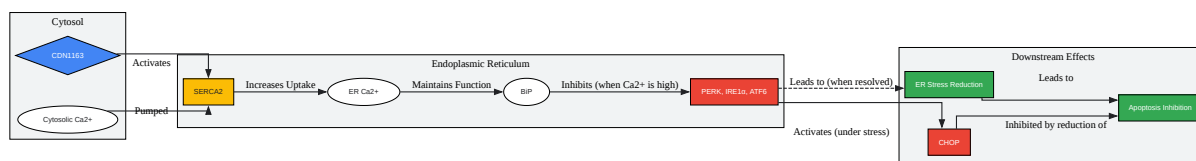
ob/ob Mice	Not Specified	p-eIF2 α	Significant Decrease	Not Specified	[2]
ob/ob Mice	Not Specified	ATF4	Significant Decrease	Not Specified	[2]
ob/ob Mice	Not Specified	CHOP	Significant Decrease	Not Specified	[2]

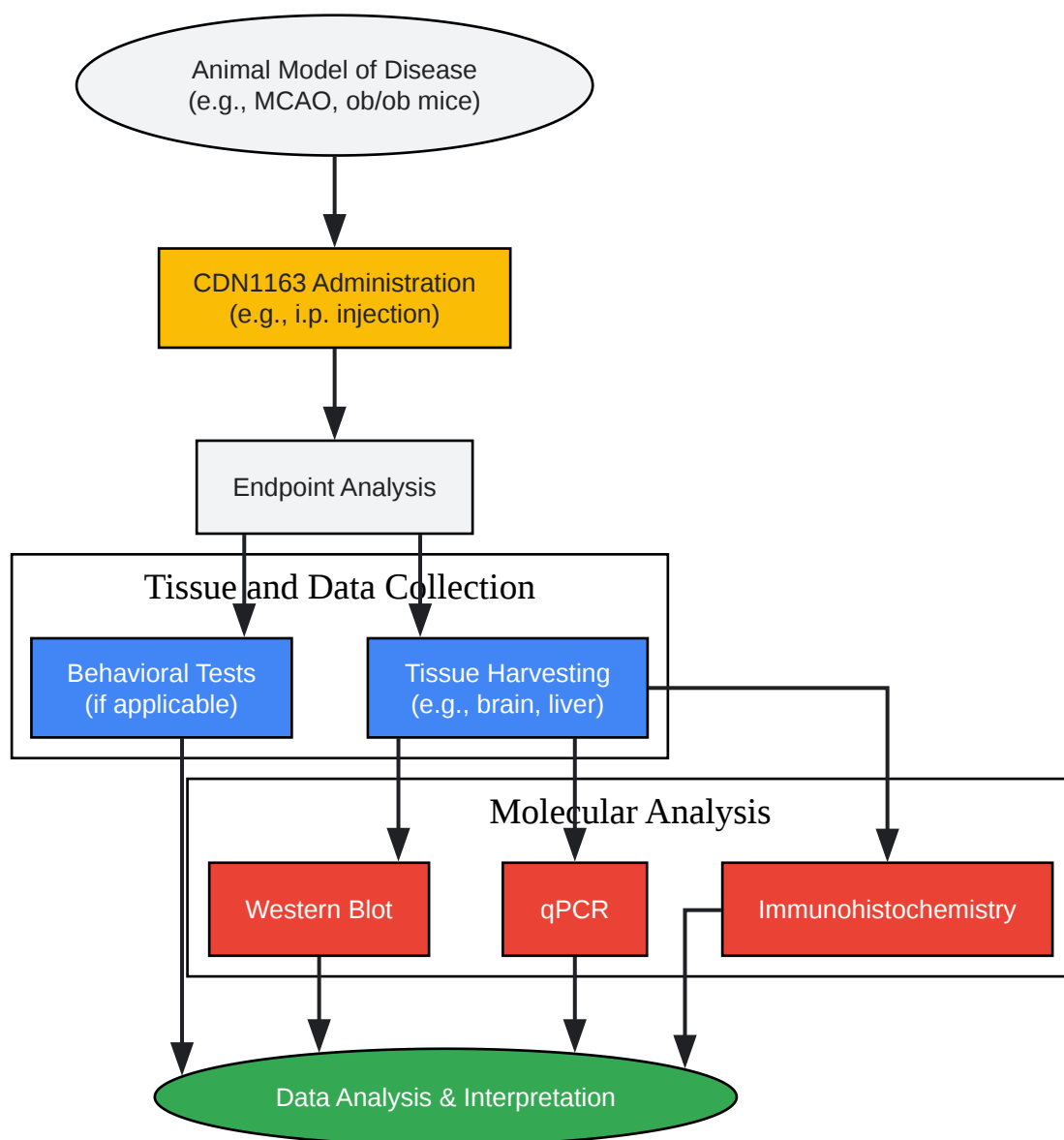
Table 2: In Vitro Studies on **CDN1163** and ER Stress

Cell Line	CDN1163 Conc.	Stressor	ER Stress-Related Outcome	Result	Reference
HEK cells	Not Specified	Tunicamycin	Cell Death	Rescued from ER stress-induced cell death	
Pancreatic β -cells	Not Specified	Palmitate	ER Ca ²⁺ Depletion	Prevented	[4]

Signaling Pathway Visualization

The following diagram illustrates the proposed signaling pathway through which **CDN1163** alleviates ER stress.





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References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Small Molecular Allosteric Activator of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Attenuates Diabetes and Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sarco/Endoplasmic Reticulum Ca²⁺ ATPase 2 Activator Ameliorates Endothelial Dysfunction; Insulin Resistance in Diabetic Mice [mdpi.com]
- 4. CDN1163, an activator of sarco/endoplasmic reticulum Ca²⁺ ATPase, up-regulates mitochondrial functions and protects against lipotoxicity in pancreatic β -cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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